
6-Chloro-1-methyl-4-(trifluoromethyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-1-methyl-4-(trifluoromethyl)pyridin-2(1H)-one is a heterocyclic organic compound. It features a pyridine ring substituted with chlorine, methyl, and trifluoromethyl groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-methyl-4-(trifluoromethyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a pyridine derivative.
Chlorination: Introduce the chlorine atom using reagents like thionyl chloride or phosphorus pentachloride.
Methylation: Add the methyl group through a reaction with methyl iodide or dimethyl sulfate.
Trifluoromethylation: Introduce the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure) are often fine-tuned for large-scale production.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions could target the pyridine ring or the substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while substitution could introduce various functional groups.
科学的研究の応用
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development: Its structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Medicine
Therapeutics: Compounds with similar structures are often explored for their antimicrobial, anti-inflammatory, or anticancer properties.
Industry
Materials Science: It could be used in the development of advanced materials, such as polymers or coatings.
作用機序
The mechanism by which 6-Chloro-1-methyl-4-(trifluoromethyl)pyridin-2(1H)-one exerts its effects would depend on its specific application. In drug development, it might interact with molecular targets like enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
6-Chloro-4-(trifluoromethyl)pyridin-2(1H)-one: Lacks the methyl group.
1-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one: Lacks the chlorine atom.
6-Chloro-1-methylpyridin-2(1H)-one: Lacks the trifluoromethyl group.
Uniqueness
The presence of chlorine, methyl, and trifluoromethyl groups in 6-Chloro-1-methyl-4-(trifluoromethyl)pyridin-2(1H)-one makes it unique, potentially offering distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C7H5ClF3NO |
|---|---|
分子量 |
211.57 g/mol |
IUPAC名 |
6-chloro-1-methyl-4-(trifluoromethyl)pyridin-2-one |
InChI |
InChI=1S/C7H5ClF3NO/c1-12-5(8)2-4(3-6(12)13)7(9,10)11/h2-3H,1H3 |
InChIキー |
LFRHTCTXBLFRFP-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=CC1=O)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Chloro-4-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13082630.png)



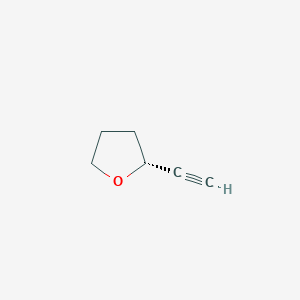
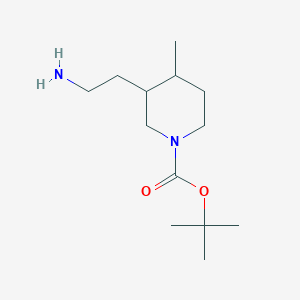
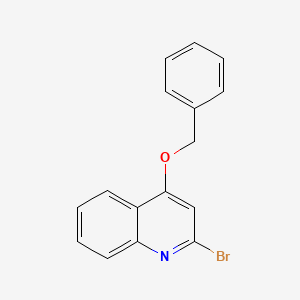
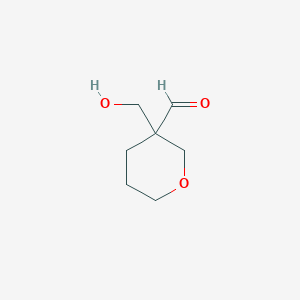
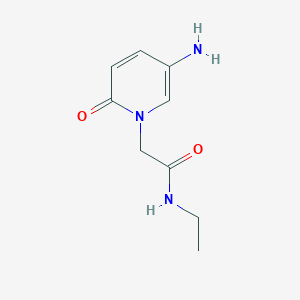
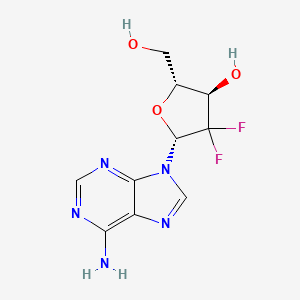
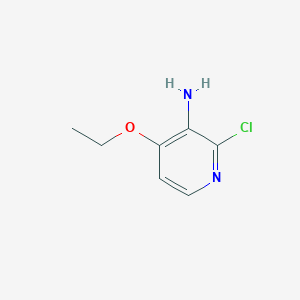
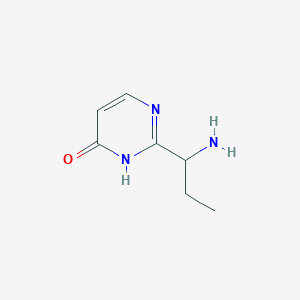
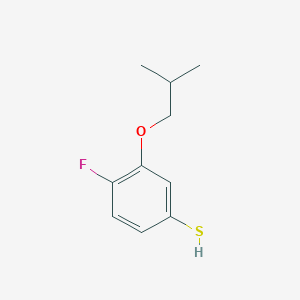
![2-[(But-3-yn-2-yl)amino]-6-methylpyridine-4-carboxylic acid](/img/structure/B13082691.png)
